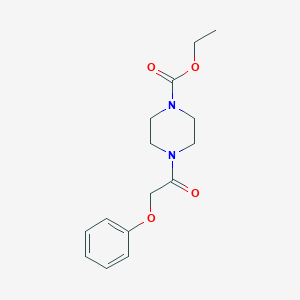![molecular formula C20H18BrClN4O3 B240872 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B240872.png)
2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide, commonly known as BMH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of BMH is not fully understood. However, it has been suggested that BMH may work by inhibiting the growth of cancer cells by inducing apoptosis, a process of programmed cell death. BMH has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in memory and learning.
Biochemical and Physiological Effects:
BMH has been found to have both biochemical and physiological effects. BMH has been found to inhibit the growth of cancer cells and induce apoptosis. BMH has also been found to inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels may lead to improved memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMH has several advantages for use in lab experiments. BMH is relatively easy to synthesize, and its chemical properties make it easy to study. However, BMH also has some limitations. BMH is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of BMH is not fully understood, which can make it challenging to study.
Direcciones Futuras
There are several future directions for BMH research. One potential direction is to continue to study the anti-cancer properties of BMH and its potential use in cancer treatment. Another potential direction is to study the potential use of BMH as a therapeutic agent for Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of BMH and its biochemical and physiological effects.
Métodos De Síntesis
BMH can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 2-bromo-4-methoxyphenol with 2-(chloromethyl)acetic acid to form 2-(2-bromo-4-methoxyphenoxy)acetic acid. This compound is then reacted with hydrazine hydrate to form 2-(2-bromo-4-methoxyphenoxy)acetohydrazide. Finally, the reaction of 2-(2-bromo-4-methoxyphenoxy)acetohydrazide with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde yields BMH.
Aplicaciones Científicas De Investigación
BMH has shown potential applications in various scientific research fields, including medicinal chemistry, drug design, and cancer research. BMH has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment. BMH has also been studied for its potential use as a therapeutic agent for Alzheimer's disease.
Propiedades
Nombre del producto |
2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide |
|---|---|
Fórmula molecular |
C20H18BrClN4O3 |
Peso molecular |
477.7 g/mol |
Nombre IUPAC |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H18BrClN4O3/c1-13-16(20(22)26(25-13)14-6-4-3-5-7-14)11-23-24-19(27)12-29-18-9-8-15(28-2)10-17(18)21/h3-11H,12H2,1-2H3,(H,24,27)/b23-11+ |
Clave InChI |
NIMYTBQSMFAWIR-FOKLQQMPSA-N |
SMILES isomérico |
CC1=NN(C(=C1/C=N/NC(=O)COC2=C(C=C(C=C2)OC)Br)Cl)C3=CC=CC=C3 |
SMILES |
CC1=NN(C(=C1C=NNC(=O)COC2=C(C=C(C=C2)OC)Br)Cl)C3=CC=CC=C3 |
SMILES canónico |
CC1=NN(C(=C1C=NNC(=O)COC2=C(C=C(C=C2)OC)Br)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B240791.png)
![2-isopropoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240795.png)
![2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B240798.png)
![3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240799.png)
![2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240801.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-N'-phenylurea](/img/structure/B240802.png)
![4-{4-[(Allylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240804.png)
![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)
![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)

![3-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240817.png)

![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)